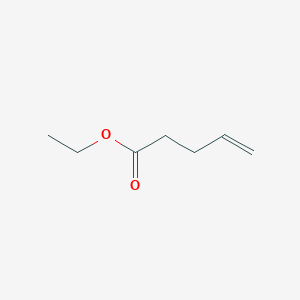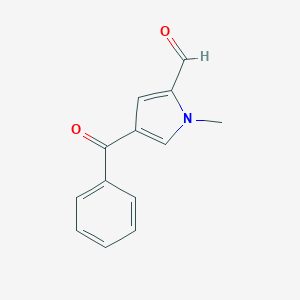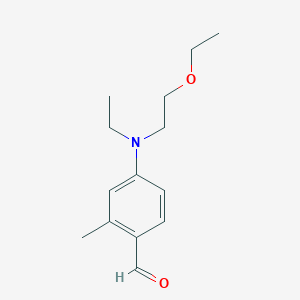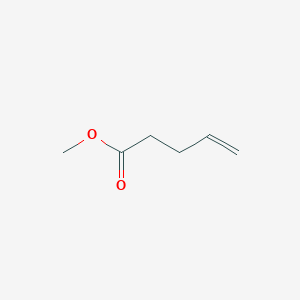![molecular formula C10H9N7 B153893 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine CAS No. 132056-88-3](/img/structure/B153893.png)
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine is a chemical compound that belongs to the class of pyridopyrimidine derivatives. It has been studied extensively for its potential use in scientific research applications.
Scientific Research Applications
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been studied for its potential use in scientific research applications such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience research, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use as a drug target for the treatment of infectious diseases.
Mechanism Of Action
The mechanism of action of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling and regulation. It also inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the growth of cancer cells by inducing cell cycle arrest. In neuroscience research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to have antimicrobial activity against various pathogens.
Advantages And Limitations For Lab Experiments
The advantages of using 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine in lab experiments include its high potency and specificity for inhibiting specific enzymes and signaling pathways. It also has a relatively low toxicity profile compared to other compounds with similar activity. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine. One direction is to investigate its potential use in combination with other compounds for enhanced anticancer activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects.
Synthesis Methods
The synthesis of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-imine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide and water at room temperature, and the product is obtained by filtration and purification.
properties
CAS RN |
132056-88-3 |
|---|---|
Product Name |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Molecular Formula |
C10H9N7 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-imine |
InChI |
InChI=1S/C10H9N7/c1-6-3-2-4-17-8(11)7(5-12-10(6)17)9-13-15-16-14-9/h2-5,11H,1H3,(H,13,14,15,16) |
InChI Key |
WRXAQDORXXOKHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
synonyms |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)